molecular formula C31H30FN3O2 B303807 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303807
M. Wt: 495.6 g/mol
InChI Key: PKKHMCPDQSLQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as DMFQ or TAK-285. It is a potent and selective inhibitor of the HER2 kinase, which is a protein that is often overexpressed in breast cancer cells. DMFQ has shown promising results in preclinical studies and is currently being investigated as a potential treatment for HER2-positive breast cancer.

Mechanism of Action

DMFQ works by inhibiting the activity of the HER2 kinase, which is overexpressed in many types of cancer cells. HER2 is a member of the ErbB family of receptor tyrosine kinases, which play a key role in cell growth and survival. By inhibiting the activity of HER2, DMFQ can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMFQ has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in HER2-positive breast cancer cells. DMFQ has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis. In addition, DMFQ can enhance the activity of other chemotherapeutic agents, such as paclitaxel.

Advantages and Limitations for Lab Experiments

DMFQ has several advantages for use in lab experiments. It is a highly selective inhibitor of the HER2 kinase, which means that it has minimal off-target effects. DMFQ is also relatively stable and can be easily synthesized in the lab. However, DMFQ has some limitations for use in lab experiments. It is a highly potent inhibitor of HER2, which means that it can be toxic to normal cells at high concentrations. DMFQ also has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DMFQ. One potential direction is to investigate the use of DMFQ in combination with other chemotherapeutic agents, such as paclitaxel or trastuzumab. Another direction is to explore the use of DMFQ in other types of cancer, such as gastric cancer or non-small cell lung cancer. Additionally, there is a need to develop more effective formulations of DMFQ that can improve its solubility and reduce its toxicity to normal cells.

Synthesis Methods

The synthesis of DMFQ involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form DMFQ. The synthesis of DMFQ is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMFQ has been extensively studied in preclinical models of breast cancer. It has shown potent antitumor activity against HER2-positive breast cancer cells both in vitro and in vivo. DMFQ has also been shown to inhibit the growth of breast cancer cells that are resistant to other HER2-targeted therapies. In addition to breast cancer, DMFQ has also been investigated as a potential treatment for other types of cancer, including gastric cancer and non-small cell lung cancer.

properties

Product Name

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C31H30FN3O2

Molecular Weight

495.6 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H30FN3O2/c1-19-28(31(37)34-24-11-7-10-23(32)18-24)29(21-12-14-25(15-13-21)35(2)3)30-26(33-19)16-22(17-27(30)36)20-8-5-4-6-9-20/h4-15,18,22,29,33H,16-17H2,1-3H3,(H,34,37)

InChI Key

PKKHMCPDQSLQQU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.